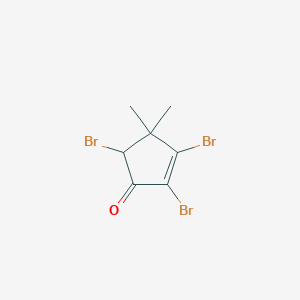
2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one
概要
説明
2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one is a brominated cyclopentenone derivative This compound is characterized by its three bromine atoms and a dimethyl group attached to a cyclopentenone ring
準備方法
The synthesis of 2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one typically involves the bromination of 4,4-dimethylcyclopent-2-en-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 3, and 5 positions. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable catalyst to achieve high yields and purity .
化学反応の分析
2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation .
科学的研究の応用
2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: Used in the development of new materials with specific properties, such as flame retardants.
作用機序
The mechanism of action of 2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one involves its interaction with molecular targets through its bromine atoms and carbonyl group. These interactions can lead to the inhibition of enzymes or modification of protein structures, affecting various biochemical pathways .
類似化合物との比較
2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-one can be compared with other brominated cyclopentenones, such as:
- 2,3-Dibromo-4,4-dimethylcyclopent-2-en-1-one
- 2,3,5-Tribromo-4-methylcyclopent-2-en-1-one
- 2,3,5-Tribromo-4,4-dimethylcyclopent-2-en-1-ol
These compounds share similar structural features but differ in the number and position of bromine atoms or additional functional groups. The unique combination of three bromine atoms and a dimethyl group in this compound gives it distinct chemical properties and reactivity .
特性
IUPAC Name |
2,3,5-tribromo-4,4-dimethylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br3O/c1-7(2)5(9)3(8)4(11)6(7)10/h6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOWPVPCUGJNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)C(=C1Br)Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380357 | |
| Record name | 2,3,5-tribromo-4,4-dimethylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23078-55-9 | |
| Record name | 2,3,5-tribromo-4,4-dimethylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(Diethylamino)carbonyl]oxy}-4-pyridinecarboxylic acid](/img/structure/B1620746.png)
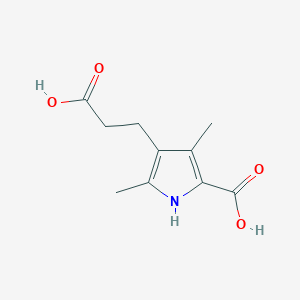
![5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1620748.png)
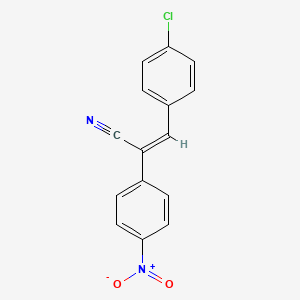
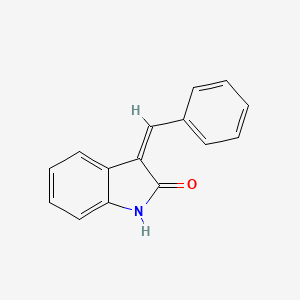
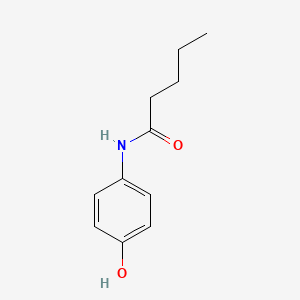
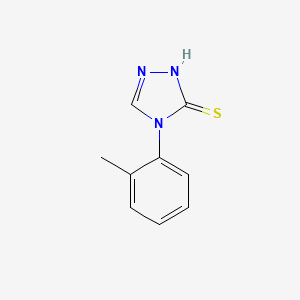
![[(5-Nitro-2-furoyl)amino]acetic acid](/img/structure/B1620758.png)
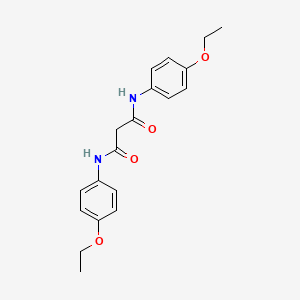
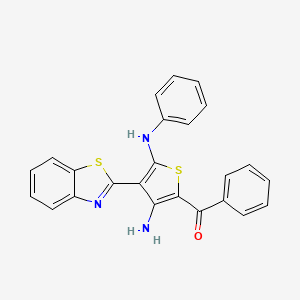
![2-Chloro-1-[1-(2-methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B1620762.png)
![3-allyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1620763.png)
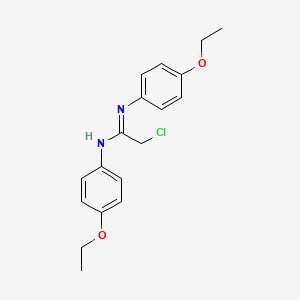
![5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol](/img/structure/B1620767.png)
